![molecular formula C19H14ClFN4O2S B2667191 3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223914-09-7](/img/structure/B2667191.png)
3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of these compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and similar compounds in the presence of triethylamine1. The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible1.Molecular Structure Analysis
The molecular structure of these compounds often involves a triazole ring fused with a thiadiazine ring, resulting in a hybrid nucleus that has wide applications as synthetic intermediates and promising pharmaceuticals2.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve acid-catalyzed cyclization of certain precursors, resulting in the formation of the triazole ring2.
科学的研究の応用
Anticonvulsant Activity
Research has highlighted the potential of triazolopyrazine derivatives in the treatment of seizures. A study by J. Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolopyrazines, showing potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This study suggests that the 1,2,4-triazolopyrazine ring system can serve as a bioisostere of the purine ring for anticonvulsant activity, with certain derivatives exhibiting significant efficacy and safety profiles (J. Kelley et al., 1995).
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated triazolo[4,3-a]pyrazin derivatives for their antibacterial and antifungal properties. For instance, C. S. Reddy et al. (2013) developed novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with potent inhibitory activity against various Gram-positive and Gram-negative bacteria, comparable to the standard drug streptomycin. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (C. S. Reddy et al., 2013).
Anticancer Activity
The anticancer properties of triazolopyrazine derivatives have also been explored. A study conducted in 2020 synthesized oxazolone scaffolds showing significant activity against human cancer cell lines, indicating the potential of these compounds in cancer treatment. Specifically, certain derivatives demonstrated notable efficacy against hepatocellular and colorectal carcinoma cell lines, suggesting their utility as chemotherapeutic agents (Biointerface Research in Applied Chemistry, 2020).
Quantitative Determination in Pharmaceutical Analysis
The development of quantification methods for triazolopyrazin derivatives as potential pharmaceutical agents has been reported. K. Netosova et al. (2021) detailed a study on the nonaqueous potentiometric titration method for quantifying a related compound, confirming its accuracy, precision, and linearity. This research underscores the importance of analytical methodologies in ensuring the quality and dosage accuracy of pharmaceuticals containing these compounds (K. Netosova et al., 2021).
Safety And Hazards
As for the safety and hazards, it’s important to note that while some triazolopyrimidines and thiadiazoles have beneficial pharmacological effects, they may also have potential side effects or toxicities. However, specific safety and hazard information for “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is not available.
将来の方向性
In terms of future directions, researchers continue to explore the synthesis and biological activities of triazolopyrimidines and thiadiazoles, with the aim of developing new drugs for the treatment of various diseases2. However, specific future directions for “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” are not available.
Please note that this information is based on general knowledge about triazolopyrimidines and thiadiazoles, and may not apply specifically to “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one”. For more accurate information, further research and studies are needed.
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2S/c1-27-13-5-2-4-12(10-13)24-8-9-25-17(18(24)26)22-23-19(25)28-11-14-15(20)6-3-7-16(14)21/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFCCGCRIMWOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2667108.png)
![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)
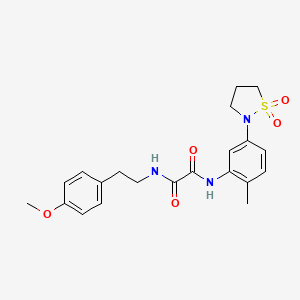
![2-[(Phenethylamino)sulfonyl]benzenaminium chloride](/img/structure/B2667112.png)
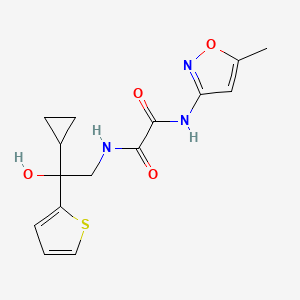
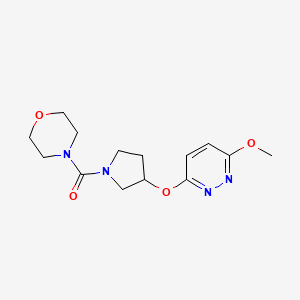
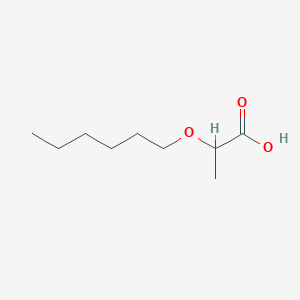
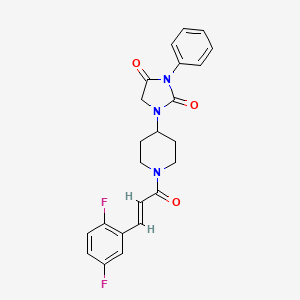
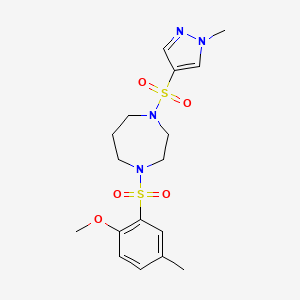
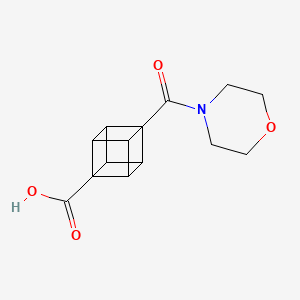
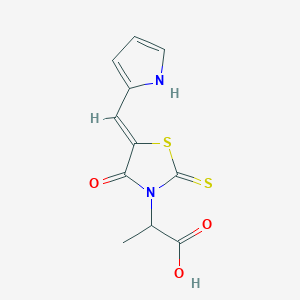
![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)
![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)